FLURADOLINE
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Overview
Description
FLURADOLINE is a synthetic derivative of estradiol, a naturally occurring estrogen hormone This compound is characterized by the presence of a fluorine atom at the second position of the steroidal structure, which significantly alters its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FLURADOLINE typically involves the fluorination of estradiol derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the fluorinating agent. The reaction temperature is maintained at low to moderate levels to control the reactivity of the fluorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
FLURADOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-fluoroestra-1(10),2,4-triene-3,17-dione, while reduction could produce 2-fluoroestra-1(10),2,4-triene-3,17-diol-17-ol.
Scientific Research Applications
FLURADOLINE has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of fluorination on steroidal structures.
Biology: The compound is investigated for its interactions with estrogen receptors and its potential role in modulating hormonal activity.
Medicine: Research focuses on its potential use in hormone replacement therapy and its effects on estrogen-related diseases.
Industry: It is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of FLURADOLINE involves its binding to estrogen receptors in target tissues. The fluorine atom enhances the compound’s binding affinity and selectivity for these receptors. Upon binding, the compound modulates the transcription of estrogen-responsive genes, leading to various physiological effects. The molecular pathways involved include the activation of estrogen receptor-mediated signaling cascades, which regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
FLURADOLINE can be compared with other fluorinated estradiol derivatives, such as:
2-Fluoroestradiol: Similar in structure but lacks the triene configuration.
2-Fluoroestrone: Contains a ketone group at the 17th position instead of a hydroxyl group.
2-Fluoroestriol: Has additional hydroxyl groups at the 16th and 17th positions.
The uniqueness of this compound lies in its specific fluorination pattern and triene structure, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
16205-32-6 |
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Molecular Formula |
C22H14Br2N4O14S4 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-fluoro-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H23FO2/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-16(20)15(19)9-13(10)11/h8-9,11-12,14,17,20-21H,2-7H2,1H3 |
InChI Key |
HDPXSAXRLVDBIR-UHFFFAOYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)F)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)F)O |
Synonyms |
2-fluoroestradiol |
Origin of Product |
United States |
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